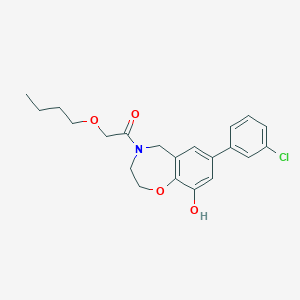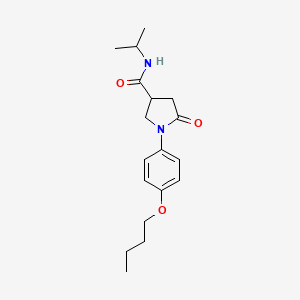
ethyl 1-(3-phenyl-2-propen-1-yl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-phenyl-2-propen-1-yl)-3-piperidinecarboxylate, also known as MPP or MPPP, is a synthetic opioid drug that was first synthesized in the 1970s. It was initially developed as a potential analgesic, but it was soon discovered that it had a high potential for abuse and addiction. As a result, it is now a controlled substance in most countries and is not used in medical practice.
Mecanismo De Acción
Ethyl 1-(3-phenyl-2-propen-1-yl)-3-piperidinecarboxylate acts on the central nervous system by binding to the mu-opioid receptor. This results in the activation of a signaling pathway that ultimately leads to the inhibition of the release of neurotransmitters such as dopamine and serotonin. This is why opioids like this compound are effective at relieving pain, but it is also why they can be highly addictive.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It is a potent analgesic and can relieve pain by binding to the mu-opioid receptor. It can also cause sedation, respiratory depression, and euphoria. At high doses, it can cause coma and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 1-(3-phenyl-2-propen-1-yl)-3-piperidinecarboxylate in lab experiments is that it is relatively easy to synthesize and is readily available. This makes it a useful starting material for the synthesis of other opioids. However, its high potential for abuse and addiction means that it must be handled with care and used in a controlled manner.
Direcciones Futuras
There are several future directions that researchers could explore with regards to ethyl 1-(3-phenyl-2-propen-1-yl)-3-piperidinecarboxylate. One area of research could be to develop new opioids that have a lower potential for abuse and addiction. Another area of research could be to better understand the structure-activity relationships of opioids, which could lead to the development of more effective pain medications with fewer side effects. Finally, researchers could also explore the use of this compound in the treatment of other conditions, such as depression or anxiety.
Métodos De Síntesis
Ethyl 1-(3-phenyl-2-propen-1-yl)-3-piperidinecarboxylate is synthesized by reacting piperidine with phenylpropanone in the presence of ethyl acetate and acetic anhydride. The resulting product is then hydrolyzed to form this compound. The synthesis of this compound is relatively simple, which is one reason why it has been used as a starting material for the synthesis of other opioids.
Aplicaciones Científicas De Investigación
Ethyl 1-(3-phenyl-2-propen-1-yl)-3-piperidinecarboxylate has been used in scientific research to study the mechanism of action of opioids. It has been found to bind to the mu-opioid receptor, which is the same receptor that other opioids such as morphine and fentanyl bind to. It has also been used as a starting material for the synthesis of other opioids, which has helped researchers to better understand the structure-activity relationships of these drugs.
Propiedades
IUPAC Name |
ethyl 1-[(E)-3-phenylprop-2-enyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-2-20-17(19)16-11-7-13-18(14-16)12-6-10-15-8-4-3-5-9-15/h3-6,8-10,16H,2,7,11-14H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYROGSYQLSPWNR-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCCN(C1)C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198514 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]phenol](/img/structure/B5322123.png)
![4-ethyl-5-methyl-2-[3-(4-pyridinyl)-1-azetidinyl]pyrimidine](/img/structure/B5322130.png)

![5-(2,6-dimethyl-4-morpholinyl)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5322141.png)

![5-[(benzylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5322154.png)
![2-{[3-(4-ethoxyphenyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5322176.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]acetamide](/img/structure/B5322183.png)

![1-methoxy-3-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ylamino)propan-2-ol](/img/structure/B5322200.png)

![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylacetamide](/img/structure/B5322222.png)
![5-[(2-ethoxypyridin-3-yl)carbonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5322230.png)
